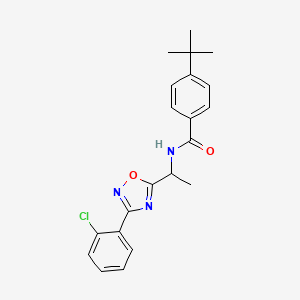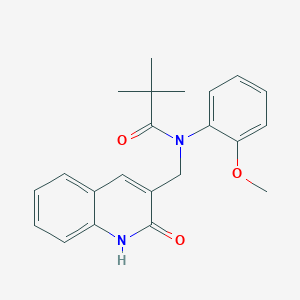
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide, also known as PT-sulfamoylphenyl-ether (PTSP), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities. PTSP has been shown to possess a number of unique properties that make it a promising candidate for use in various research applications.
作用機序
The mechanism of action of PTSP involves the selective inhibition of certain ion channels, including the TRPC3 and TRPC6 channels. These channels are involved in a variety of physiological processes, including smooth muscle contraction and regulation of blood pressure. By selectively blocking these channels, PTSP can be used to study the role of ion channels in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTSP are primarily related to its ability to selectively block certain ion channels. In vitro studies have shown that PTSP can inhibit the activity of TRPC3 and TRPC6 channels, leading to a decrease in intracellular calcium levels. This, in turn, can affect a variety of physiological processes, including smooth muscle contraction and regulation of blood pressure.
実験室実験の利点と制限
One of the main advantages of using PTSP in laboratory experiments is its ability to selectively block certain ion channels. This makes it a valuable tool for studying the role of these channels in various biological processes. However, one limitation of using PTSP is that it may not be effective in all systems or under all conditions. Additionally, the precise mechanism of action of PTSP is still not fully understood, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research involving PTSP. One area of interest is the use of PTSP in the study of cardiovascular disease. PTSP has been shown to affect blood pressure regulation, which may have implications for the treatment of hypertension. Additionally, PTSP may be useful in the study of smooth muscle contraction, which could have applications in the treatment of conditions such as asthma and bronchitis. Finally, there is potential for the development of new drugs based on the structure of PTSP, which could have a wide range of therapeutic applications.
合成法
The synthesis of PTSP involves the reaction of p-tert-butylphenol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to form the final product, PTSP. The synthesis of PTSP is relatively simple and can be carried out using standard laboratory equipment and techniques.
科学的研究の応用
PTSP has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of PTSP as a tool for studying the role of ion channels in various physiological processes. PTSP has been shown to selectively block the activity of certain ion channels, making it a valuable tool for studying the function of these channels in various biological systems.
特性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-5-7-15(8-6-14)20-18(22)13-25-16-9-11-17(12-10-16)26(23,24)21-19(2,3)4/h5-12,21H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBXRQBAMYUWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)




![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)



![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)
